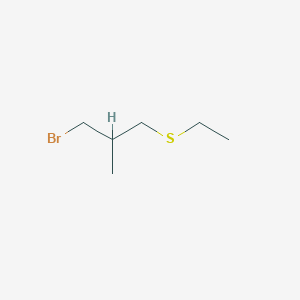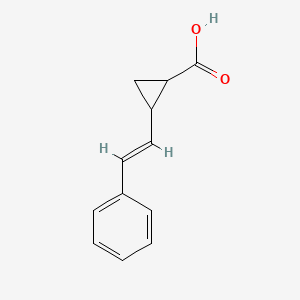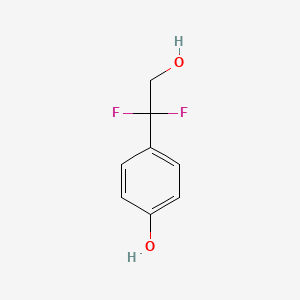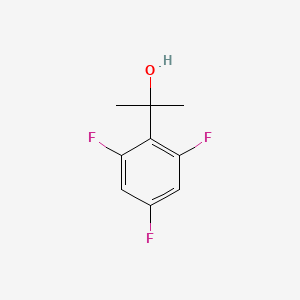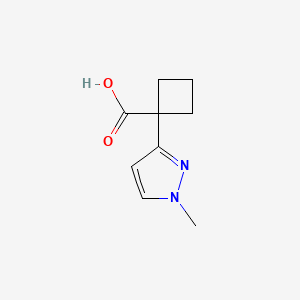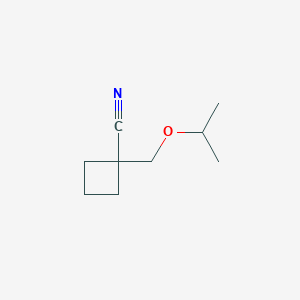
1-(Isopropoxymethyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropoxymethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol This compound is a derivative of cyclobutane, featuring an isopropoxymethyl group and a carbonitrile group attached to the cyclobutane ring
Vorbereitungsmethoden
The synthesis of 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanecarbonitrile with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the isopropoxymethyl group. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .
Analyse Chemischer Reaktionen
1-(Isopropoxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The isopropoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(Isopropoxymethyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. The isopropoxymethyl group and the carbonitrile group play crucial roles in its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(Isopropoxymethyl)cyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:
Cyclobutanecarbonitrile: Lacks the isopropoxymethyl group, making it less versatile in certain applications.
1-(Methoxymethyl)cyclobutane-1-carbonitrile: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group, leading to different reactivity and applications.
1-(Ethoxymethyl)cyclobutane-1-carbonitrile:
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(propan-2-yloxymethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H15NO/c1-8(2)11-7-9(6-10)4-3-5-9/h8H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
NXZQRVBTNCLNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1(CCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
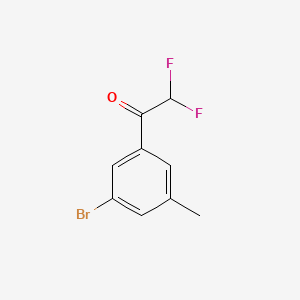
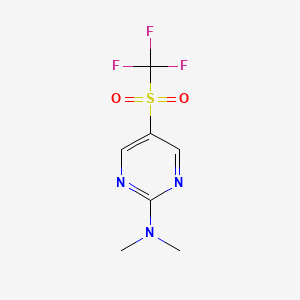
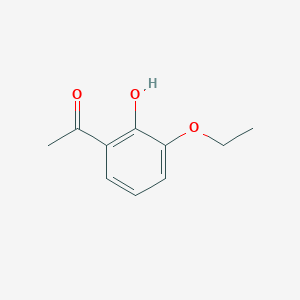
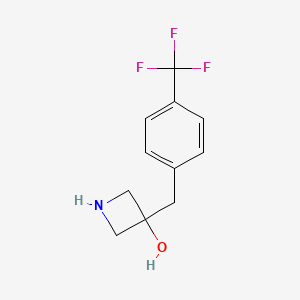
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
